6,6,6-Trifluorohex-3-en-2-one
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Overview
Description
6,6,6-Trifluorohex-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexenone structure. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohex-3-en-2-one typically involves the reaction of hex-3-en-2-one with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6,6,6-Trifluorohex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
6,6,6-Trifluorohex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluorohex-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
6,6,6-Trifluoro-3-hexanone-5,5-diolatotriphenylantimony: This compound shares the trifluoromethyl group but has a different structural framework.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: Another fluorinated compound with distinct properties and applications.
Uniqueness: 6,6,6-Trifluorohex-3-en-2-one is unique due to its specific hexenone structure combined with the trifluoromethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H7F3O |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
(E)-6,6,6-trifluorohex-3-en-2-one |
InChI |
InChI=1S/C6H7F3O/c1-5(10)3-2-4-6(7,8)9/h2-3H,4H2,1H3/b3-2+ |
InChI Key |
OYIIHXSFOFCWJS-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/CC(F)(F)F |
Canonical SMILES |
CC(=O)C=CCC(F)(F)F |
Origin of Product |
United States |
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